REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1.[CH:15]([NH:17][NH2:18])=O>C(O)CCC>[Cl:14][C:11]1[CH:12]=[CH:13][C:8]([C:5]2[CH:6]=[CH:7][C:2]3[N:3]([CH:15]=[N:17][N:18]=3)[N:4]=2)=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 9.0 g
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 40 hours
|
Duration
|
40 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solid washed with petroleum ether and with water
|
Type
|
TEMPERATURE
|
Details
|
The material is then heated with 125 ml
|
Type
|
FILTRATION
|
Details
|
of ethanol and the insoluble material is collected by filtration
|
Type
|
TEMPERATURE
|
Details
|
The filtrate is cooled
|
Type
|
CUSTOM
|
Details
|
the precipitate is collected
|
Type
|
CUSTOM
|
Details
|
collected above
|
Type
|
CUSTOM
|
Details
|
The combined solids are recrystallized from 130 ml
|
Type
|
CUSTOM
|
Details
|
of ethyl alcohol to provide the product of the example as crystals, m.p. 216°-218° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C=1C=CC=2N(N1)C=NN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |